molecular formula C13H11N5 B13747667 7-(2-Methylphenyl)pteridin-4-amine CAS No. 30146-30-6

7-(2-Methylphenyl)pteridin-4-amine

Cat. No.: B13747667
CAS No.: 30146-30-6
M. Wt: 237.26 g/mol
InChI Key: RYYKKPVXXZJWEG-UHFFFAOYSA-N
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Description

7-(2-Methylphenyl)pteridin-4-amine is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their fused pyrimidine and pyrazine rings, and they play significant roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Methylphenyl)pteridin-4-amine typically involves the reaction of 7-chloropterin with 2-methylphenylamine. The reaction is carried out in the presence of a base such as sodium hydride, which facilitates the substitution of the chlorine atom with the 2-methylphenylamine group . The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-Methylphenyl)pteridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydropteridines.

    Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydropteridines.

    Substitution: Various substituted pteridines depending on the reagents used.

Scientific Research Applications

7-(2-Methylphenyl)pteridin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.

    Biology: Studied for its role in enzyme cofactors and metabolic pathways.

    Industry: Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-(2-Methylphenyl)pteridin-4-amine involves its interaction with various molecular targets. In biological systems, it can act as a cofactor for enzymes, facilitating redox reactions. The compound’s structure allows it to participate in electron transfer processes, making it crucial in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Pterin: A basic pteridine compound with similar structural features.

    Xanthopterin: Another pteridine derivative with distinct biological roles.

    Leucopterin: Known for its presence in butterfly wings and its unique properties.

Uniqueness

7-(2-Methylphenyl)pteridin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its 2-methylphenyl group enhances its solubility and reactivity compared to other pteridines .

Properties

CAS No.

30146-30-6

Molecular Formula

C13H11N5

Molecular Weight

237.26 g/mol

IUPAC Name

7-(2-methylphenyl)pteridin-4-amine

InChI

InChI=1S/C13H11N5/c1-8-4-2-3-5-9(8)10-6-15-11-12(14)16-7-17-13(11)18-10/h2-7H,1H3,(H2,14,16,17,18)

InChI Key

RYYKKPVXXZJWEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CN=C3C(=NC=NC3=N2)N

Origin of Product

United States

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